5-Bromo-1,4-dimethyl-1H-pyrazole-3-carbaldehyde 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1268522-54-8
VCID: VC6166688
InChI: InChI=1S/C6H7BrN2O/c1-4-5(3-10)8-9(2)6(4)7/h3H,1-2H3
SMILES: CC1=C(N(N=C1C=O)C)Br
Molecular Formula: C6H7BrN2O
Molecular Weight: 203.039

5-Bromo-1,4-dimethyl-1H-pyrazole-3-carbaldehyde

CAS No.: 1268522-54-8

Cat. No.: VC6166688

Molecular Formula: C6H7BrN2O

Molecular Weight: 203.039

* For research use only. Not for human or veterinary use.

5-Bromo-1,4-dimethyl-1H-pyrazole-3-carbaldehyde - 1268522-54-8

Specification

CAS No. 1268522-54-8
Molecular Formula C6H7BrN2O
Molecular Weight 203.039
IUPAC Name 5-bromo-1,4-dimethylpyrazole-3-carbaldehyde
Standard InChI InChI=1S/C6H7BrN2O/c1-4-5(3-10)8-9(2)6(4)7/h3H,1-2H3
Standard InChI Key YPVFLSVGJNOXNT-UHFFFAOYSA-N
SMILES CC1=C(N(N=C1C=O)C)Br

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s pyrazole core is a five-membered aromatic ring containing two nitrogen atoms at non-adjacent positions. Substituents include:

  • Bromine at the 5-position, introducing electronegativity and steric bulk.

  • Methyl groups at the 1- and 4-positions, enhancing stability and modulating electronic effects.

  • Aldehyde at the 3-position, providing a reactive site for condensation or oxidation reactions .

The SMILES notation O=CC1=NN(C)C(Br)=C1C\text{O=CC1=NN(C)C(Br)=C1C} and InChIKey RPUYPBVCDLSHRP-UHFFFAOYSA-N\text{RPUYPBVCDLSHRP-UHFFFAOYSA-N} (for a related isomer) further clarify its connectivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC6H7BrN2O\text{C}_6\text{H}_7\text{BrN}_2\text{O}
Molecular Weight203.04 g/mol
SMILESO=CC1=NN(C)C(Br)=C1C
DensityNot Available
Boiling/Melting PointsNot Available

Synthesis and Reaction Pathways

Synthetic Methodology

The synthesis of 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carbaldehyde involves multi-step organic transformations:

  • Pyrazole Ring Formation: Condensation of hydrazine derivatives with diketones or β-ketoaldehydes generates the dimethyl-substituted pyrazole backbone.

  • Bromination: Electrophilic aromatic substitution introduces bromine at the 5-position under controlled conditions (e.g., Br2\text{Br}_2 or NBS\text{NBS}).

  • Aldehyde Introduction: Oxidation or formylation reactions install the aldehyde group at the 3-position, often using reagents like DMF/POCl₃ (Vilsmeier-Haack reaction).

Critical parameters such as temperature, solvent polarity, and catalyst selection influence yield and purity. For instance, bromination at elevated temperatures (>60°C) may lead to overhalogenation, necessitating precise stoichiometric control.

Reactivity Profile

The compound’s reactivity stems from two functional handles:

  • Bromine: Participates in cross-coupling reactions (e.g., Suzuki-Miyaura) to form carbon-carbon bonds.

  • Aldehyde: Undergoes nucleophilic additions (e.g., Grignard reactions) or condensations (e.g., with amines to form Schiff bases).

Applications in Pharmaceutical and Material Science

Organic Synthesis

The compound serves as a precursor for:

  • Heterocyclic Scaffolds: Annulation reactions yield indoles, triazoles, and imidazoles.

  • Ligand Design: The aldehyde group coordinates metal ions in catalytic systems.

Derivative ClassSynthetic RouteApplication
Schiff BasesCondensation with aminesAntimicrobial agents
Biaryl CompoundsSuzuki couplingCatalytic ligands
HydrazonesReaction with hydrazinesAnticancer agents

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